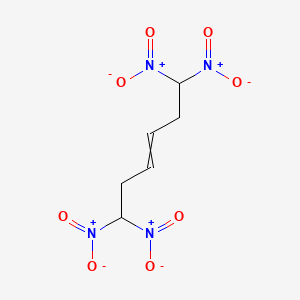
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopentyl)- is a chemical compound with a complex structure that includes a naphthalene ring, a carbonitrile group, and additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopentyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is also essential in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopentyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopentyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopentyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarbonitrile: A simpler compound with a similar core structure but lacking additional functional groups.
1,4-Dihydroxy-2,3-naphthalenedicarbonitrile: Another related compound with different functional groups and properties.
Uniqueness
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopentyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
61983-23-1 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3,4-dihydroxy-2-pentanoylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H15NO3/c1-2-3-8-13(18)14-12(9-17)10-6-4-5-7-11(10)15(19)16(14)20/h4-7,19-20H,2-3,8H2,1H3 |
InChI Key |
BGWNKGCULBFNCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C2=CC=CC=C2C(=C1O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene](/img/structure/B14546586.png)




![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14546616.png)




